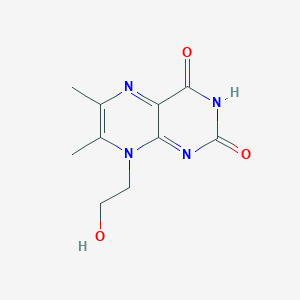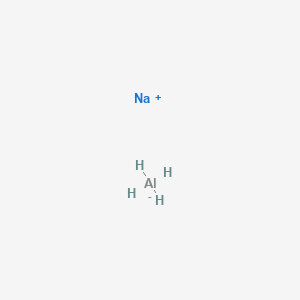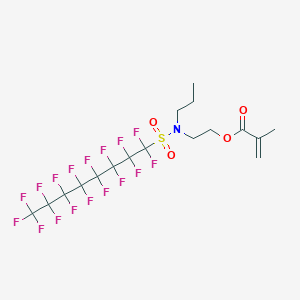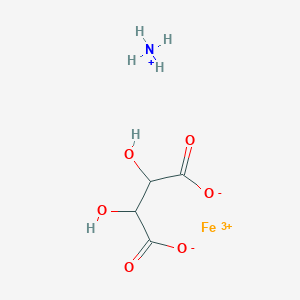
Azanium;2,3-dihydroxybutanedioate;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;2,3-dihydroxybutanedioate;iron, commonly known as iron tartrate, is a coordination complex of iron with tartrate ligands. It is a widely used compound in scientific research due to its unique properties and applications. In
Mécanisme D'action
Iron tartrate works by binding to biological molecules, such as hemoglobin and myoglobin, and facilitating the transport of oxygen in the body. It also plays a crucial role in the electron transport chain and is involved in the production of ATP, the energy currency of the cell.
Effets Biochimiques Et Physiologiques
Iron tartrate has numerous biochemical and physiological effects, including its role in the formation of red blood cells, the maintenance of the immune system, and the regulation of gene expression. It is also involved in the metabolism of carbohydrates, fats, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using iron tartrate in lab experiments is its availability and low cost. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations is its potential toxicity, which can affect the accuracy of experimental results.
Orientations Futures
There are numerous future directions for the use of iron tartrate in scientific research, including its potential use in the development of new cancer therapies, the synthesis of iron oxide nanoparticles for biomedical applications, and the study of its role in regulating gene expression. Additionally, further research is needed to determine the optimal dosage and administration of iron tartrate in the treatment of iron-deficiency anemia and other diseases.
Conclusion:
In conclusion, iron tartrate is a widely used compound in scientific research due to its unique properties and applications. It has numerous biochemical and physiological effects and plays a crucial role in the transport of oxygen in the body. While it has advantages and limitations for lab experiments, there are numerous future directions for its use in the development of new therapies and the study of its role in regulating biological processes.
Méthodes De Synthèse
Iron tartrate can be synthesized through various methods, including the reaction of iron(II) or iron(III) salts with tartrate ligands. One of the most common methods is the reaction of iron(III) chloride with potassium sodium tartrate in water. The resulting precipitate is then washed and dried to obtain iron tartrate.
Applications De Recherche Scientifique
Iron tartrate has numerous applications in scientific research, including its use as a catalyst in various reactions, a precursor for the synthesis of iron oxide nanoparticles, and as a model for studying the binding of iron to biological molecules. It is also used in the treatment of iron-deficiency anemia and has been shown to have potential therapeutic effects in the treatment of cancer.
Propriétés
Numéro CAS |
14635-18-8 |
|---|---|
Nom du produit |
Azanium;2,3-dihydroxybutanedioate;iron |
Formule moléculaire |
C8H12FeNO12 |
Poids moléculaire |
221.95 g/mol |
Nom IUPAC |
azanium;2,3-dihydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/C4H6O6.Fe.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+3;/p-1 |
Clé InChI |
ODUOISCAHQKPFA-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3] |
Autres numéros CAS |
14635-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




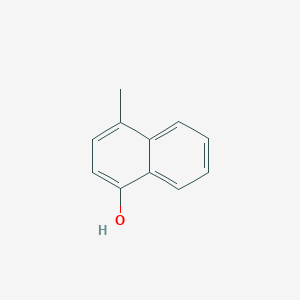
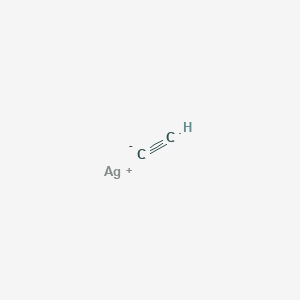
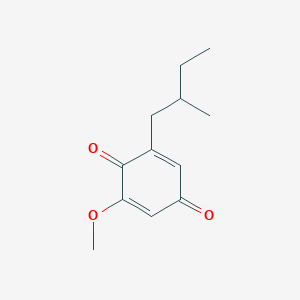
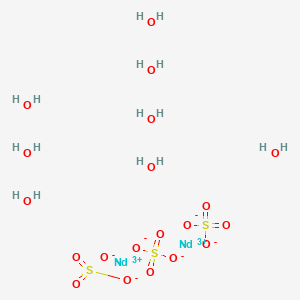
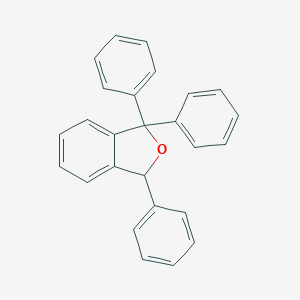
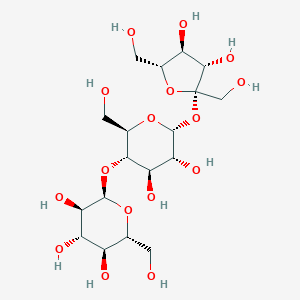

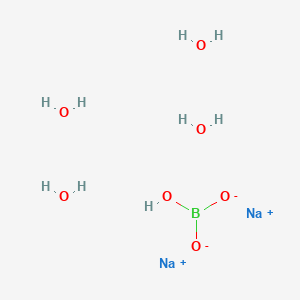
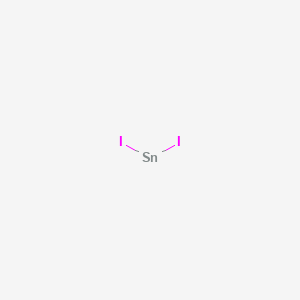
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
